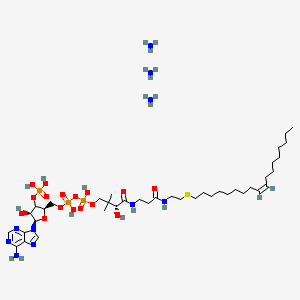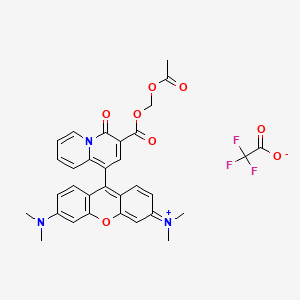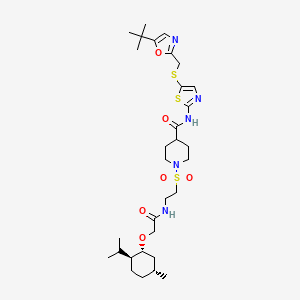
Lenalidomide 4'-PEG3-amine dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Lenalidomide 4’-PEG3-amine (dihydrochloride) is a derivative of lenalidomide, a well-known immunomodulatory drug. This compound is specifically designed for use in proteolysis-targeting chimeras (PROTACs), which are molecules that induce the degradation of target proteins. Lenalidomide 4’-PEG3-amine (dihydrochloride) incorporates a polyethylene glycol (PEG) linker and a terminal amine, making it suitable for conjugation to various protein ligands .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Lenalidomide 4’-PEG3-amine (dihydrochloride) involves multiple steps:
Starting Material: Lenalidomide is used as the starting material.
PEG Linker Attachment: The PEG linker is attached to the lenalidomide molecule through a series of reactions involving amide bond formation.
Terminal Amine Introduction: The terminal amine is introduced via nucleophilic substitution reactions.
Dihydrochloride Formation: The final product is converted to its dihydrochloride salt form through treatment with hydrochloric acid
Industrial Production Methods: Industrial production of Lenalidomide 4’-PEG3-amine (dihydrochloride) follows similar synthetic routes but is optimized for large-scale production. This involves the use of automated reactors, high-purity reagents, and stringent quality control measures to ensure consistency and purity of the final product .
Types of Reactions:
Oxidation: Lenalidomide 4’-PEG3-amine (dihydrochloride) can undergo oxidation reactions, particularly at the amine and PEG linker sites.
Reduction: Reduction reactions can occur at the carbonyl groups present in the lenalidomide core structure.
Substitution: Nucleophilic substitution reactions are common, especially for introducing various functional groups at the terminal amine
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate under mild conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine
Major Products:
Oxidation: Formation of N-oxides or PEG chain cleavage products.
Reduction: Formation of alcohols or amines.
Substitution: Introduction of various functional groups such as alkyl, acyl, or aryl groups
Applications De Recherche Scientifique
Lenalidomide 4’-PEG3-amine (dihydrochloride) has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of PROTACs for targeted protein degradation.
Biology: Employed in studies to understand protein-protein interactions and cellular pathways.
Medicine: Investigated for its potential in treating cancers and other diseases by degrading disease-related proteins.
Industry: Utilized in the development of new therapeutic agents and drug delivery systems
Mécanisme D'action
Lenalidomide 4’-PEG3-amine (dihydrochloride) functions by recruiting the cereblon protein, which is part of the E3 ubiquitin ligase complex. This recruitment leads to the ubiquitination and subsequent proteasomal degradation of target proteins. The PEG linker and terminal amine allow for the conjugation of various ligands, enabling the selective degradation of specific proteins .
Comparaison Avec Des Composés Similaires
Thalidomide: An earlier immunomodulatory drug with similar mechanisms but higher toxicity.
Pomalidomide: Another derivative with enhanced potency and reduced side effects.
Iberdomide: A newer compound with improved efficacy in certain conditions .
Uniqueness: Lenalidomide 4’-PEG3-amine (dihydrochloride) is unique due to its incorporation of a PEG linker and terminal amine, making it highly versatile for conjugation in PROTAC applications. This allows for the targeted degradation of a wide range of proteins, offering significant advantages in therapeutic development .
Propriétés
Formule moléculaire |
C21H32Cl2N4O6 |
|---|---|
Poids moléculaire |
507.4 g/mol |
Nom IUPAC |
3-[7-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethylamino]-3-oxo-1H-isoindol-2-yl]piperidine-2,6-dione;dihydrochloride |
InChI |
InChI=1S/C21H30N4O6.2ClH/c22-6-8-29-10-12-31-13-11-30-9-7-23-17-3-1-2-15-16(17)14-25(21(15)28)18-4-5-19(26)24-20(18)27;;/h1-3,18,23H,4-14,22H2,(H,24,26,27);2*1H |
Clé InChI |
ZJNXHHVMOYSOIW-UHFFFAOYSA-N |
SMILES canonique |
C1CC(=O)NC(=O)C1N2CC3=C(C2=O)C=CC=C3NCCOCCOCCOCCN.Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-hydroxy-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybenzoic acid](/img/structure/B15135679.png)
![3-[1-[1-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-5-yl]piperidine-4-carbonyl]piperidin-4-yl]-N-[3-[[4-hydroxy-1-[(3R)-3-phenylbutanoyl]piperidin-4-yl]methyl]-4-oxoquinazolin-7-yl]propanamide;ethane](/img/structure/B15135684.png)
![(3S,8AR)-3-Isobutylhexahydropyrrolo[1,2-a]pyrazine-1,4-dione](/img/structure/B15135693.png)
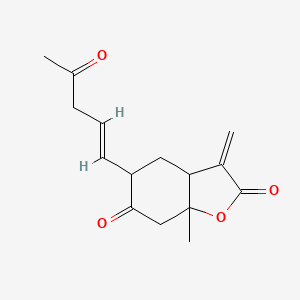
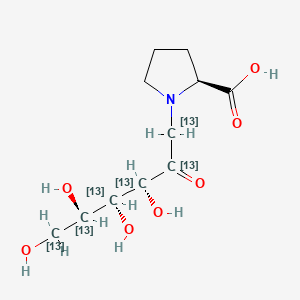
![N-[2-[bis(2-hydroxytetradecyl)amino]ethyl]-3-[[3-[2-[bis(2-hydroxytetradecyl)amino]ethylamino]-3-oxopropyl]-propylamino]propanamide](/img/structure/B15135726.png)
![(2S,4R)-1-[(2S)-2-[5-[4-[[[6-[4-[4-[(4,4-dimethylpiperidin-1-yl)methyl]-2,5-difluorophenyl]-2-oxo-1,4,9-triazaspiro[5.5]undecan-9-yl]pyrimidin-4-yl]amino]methyl]phenyl]pent-4-ynoylamino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[(1S)-1-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]ethyl]pyrrolidine-2-carboxamide](/img/structure/B15135734.png)
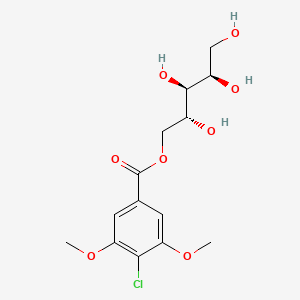
![(2S)-5-[4-[(3S,6S,9S,12S,15R,20R,26S,29S,32S,35S)-26-(4-aminobutyl)-6-benzyl-12-[(2S)-butan-2-yl]-32-(3-carbamimidamidopropyl)-3-(2-carboxyethyl)-15-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-3-carboxy-2-(3-methylbutanoylamino)propanoyl]amino]-3-hydroxybutanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-phenylpropanoyl]pyrrolidine-2-carbonyl]amino]-20-[[(2S)-1,6-diamino-1-oxohexan-2-yl]carbamoyl]-29-(hydroxymethyl)-2,5,8,11,14,22,25,28,31,34-decaoxo-17,18-dithia-1,4,7,10,13,21,24,27,30,33-decazabicyclo[33.3.0]octatriacontan-9-yl]butylamino]-2-(hexadecanoylamino)-5-oxopentanoic acid](/img/structure/B15135740.png)
![9,10-Anthracenedione, 1,4-bis[(2,6-dibromo-4-methylphenyl)amino]-](/img/structure/B15135746.png)

